molecular formula C9H9NO3S B13652091 3-((2-Nitrophenyl)thio)propanal

3-((2-Nitrophenyl)thio)propanal

Cat. No.: B13652091
M. Wt: 211.24 g/mol
InChI Key: MZLPSIGEFBNINE-UHFFFAOYSA-N
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Description

3-((2-Nitrophenyl)thio)propanal is a sulfur-containing aldehyde derivative featuring a nitro-substituted aromatic ring connected via a thioether linkage to a propanal backbone. For instance, nitro-substituted benzamide derivatives (e.g., 2-[[(3-methyl-5-isoxazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide) are reported for anticancer and antiviral applications . This suggests that the nitro-thiophenyl motif in this compound may similarly contribute to bioactivity or serve as a synthetic intermediate.

Properties

Molecular Formula

C9H9NO3S

Molecular Weight

211.24 g/mol

IUPAC Name

3-(2-nitrophenyl)sulfanylpropanal

InChI

InChI=1S/C9H9NO3S/c11-6-3-7-14-9-5-2-1-4-8(9)10(12)13/h1-2,4-6H,3,7H2

InChI Key

MZLPSIGEFBNINE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])SCCC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((2-Nitrophenyl)thio)propanal typically involves the reaction of 2-nitrothiophenol with an appropriate aldehyde under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thioether linkage. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques, such as continuous flow reactors, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-((2-Nitrophenyl)thio)propanal can undergo oxidation reactions to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-((2-Nitrophenyl)thio)propanal is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.

Biology: In biological research, this compound can be used as a probe to study the interactions of nitrophenyl groups with biological molecules. It may also serve as a precursor for the synthesis of biologically active compounds.

Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development. Research is ongoing to explore its therapeutic potential in various medical applications.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it valuable for creating customized chemical products.

Mechanism of Action

The mechanism of action of 3-((2-Nitrophenyl)thio)propanal involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, influencing the compound’s reactivity and interactions with other molecules. The thioether linkage provides stability and flexibility to the molecule, allowing it to participate in various chemical processes. The propanal group can act as a reactive site for further chemical modifications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects: Nitro vs. Methyl, Trifluoromethyl, and Thienyl Groups

The substituent on the aromatic ring critically impacts physicochemical properties and reactivity:

Compound Substituent Electronic Effects Key Properties/Applications References
3-((2-Nitrophenyl)thio)propanal 2-Nitro (NO₂) Strong electron-withdrawing Potential medicinal intermediates; enhanced electrophilicity
3-(Methylthio)propanal Methyl (CH₃) Electron-donating Odorant (meaty, cooked potato aroma)
3-(3-Trifluoromethylphenyl)propanal 3-CF₃ Electron-withdrawing, lipophilic Enhanced stability in synthesis
3-(2-Thienyl)propanoic acid Thienyl (C₄H₃S) Conjugation via sulfur heteroatom Research applications in organic chemistry
  • This contrasts with methyl groups, which stabilize via electron donation .
  • Trifluoromethyl Group : Like nitro, CF₃ is electron-withdrawing but offers greater lipophilicity, improving membrane permeability in drug design .
  • Thienyl Group : The thiophene ring enables π-conjugation, useful in materials science, but lacks the nitro group’s polarizability .

Functional Group Comparison: Aldehyde vs. Amide and Carboxylic Acid

The propanal (aldehyde) functional group distinguishes this compound from structurally related amides and acids:

Compound Type Functional Group Reactivity/Applications Example References
Aldehyde -CHO High reactivity (e.g., Schiff base formation) This compound Inferred
Amide -CONHR Stability; medicinal applications (e.g., kinase inhibition) Nitro-substituted benzamides
Carboxylic Acid -COOH Hydrogen bonding; precursor for esters, salts 3-(2-Thienyl)propanoic acid
  • Aldehydes : The aldehyde group enables condensation reactions, making this compound a candidate for synthesizing imines or heterocycles. This contrasts with amides, which are less reactive but more stable in biological systems .
  • Carboxylic Acids: While 3-(2-Thienyl)propanoic acid is utilized in bulk synthesis, the aldehyde group offers broader synthetic versatility .

Odor and Sensory Properties

While 3-(methylthio)propanal contributes meaty and potato-like aromas , the nitro group in this compound likely alters sensory properties. Nitro aromatics often exhibit pungent or harsh odors, which could limit food-related applications but may be useful in fragrance masking or industrial contexts.

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